molecular formula C12H15NS B177440 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] CAS No. 182-53-6

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Cat. No.: B177440
CAS No.: 182-53-6
M. Wt: 205.32 g/mol
InChI Key: KFQBMGYBVHJESL-UHFFFAOYSA-N
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Description

3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane] is a spirocyclic compound featuring a benzothiazole ring fused to a cyclohexane moiety via a spiro junction at the sulfur atom. This unique architecture confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and materials science. The compound is synthesized via condensation reactions between substituted 2-aminothiophenols and cyclohexanone derivatives, often under reflux conditions in ethanol or via solvent-free methods . Key structural attributes include:

  • Conformational Features: The benzothiazole ring adopts an envelope conformation, while the cyclohexane ring assumes a chair conformation, as confirmed by X-ray crystallography .
  • Hydrogen Bonding: Intermolecular N–H⋯S hydrogen bonds stabilize the crystal lattice, forming C(5) motifs parallel to the crystallographic c-axis .
  • Substituent Effects: Derivatives often include halogen (e.g., Cl) or alkyl (e.g., ethyl) groups on the benzothiazole or cyclohexane rings, modulating biological activity and physicochemical properties .

Properties

IUPAC Name

spiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBMGYBVHJESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326216
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
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Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182-53-6
Record name 182-53-6
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Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
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Record name 2,2-PENTAMETHYLENEBENZOTHIAZOLINE
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Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, 2-aminothiophenol (1.0 equiv) and cyclohexanone (1.2 equiv) are combined in ethanol or methanol as a solvent. The reaction mixture is heated under reflux for 6–8 hours, often in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine). The spirocyclization proceeds via a Schiff base intermediate, followed by intramolecular cyclization to form the benzothiazole ring.

Table 1: Optimization of Solvent-Based Synthesis

ParameterConditions TestedOptimal ConditionsYield (%)
SolventEthanol, Methanol, AcetonitrileEthanol68–72
CatalystNone, H₂SO₄, p-TsOH, Triethylaminep-Toluenesulfonic Acid75
Temperature (°C)60, 80, 100Reflux (78°C for ethanol)72
Reaction Time (h)4, 6, 8, 12875

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation is achieved through NMR (¹H and ¹³C), IR (C=N stretch at ~1600 cm⁻¹), and mass spectrometry.

Solvent-Free Synthesis Using Solid Catalysts

Recent advancements emphasize solvent-free methodologies to enhance sustainability and reduce waste. Neutral alumina (Al₂O₃) has been employed as a heterogeneous catalyst, enabling room-temperature reactions with shorter durations.

Procedure and Advantages

A mixture of 2-aminothiophenol and cyclohexanone is ground with neutral alumina (1:1.5 molar ratio) under inert atmosphere. The reaction completes within 30–60 minutes at 25°C, achieving yields up to 85%. This method eliminates solvent recovery steps and reduces energy consumption.

Table 2: Comparative Analysis of Solvent-Free vs. Solvent-Based Methods

MetricSolvent-Based MethodSolvent-Free Method
Reaction Time8 hours0.5–1 hour
Yield68–75%80–85%
Catalyst ReusabilityNot applicable3–4 cycles
Environmental ImpactHigh (solvent waste)Low

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates spirocyclization by enhancing molecular collision frequency. In a representative protocol, reactants are irradiated at 100°C for 15–20 minutes in a sealed vessel, achieving yields comparable to conventional methods (70–78%).

Key Benefits

  • Reduced Reaction Time : 20 minutes vs. 8 hours.

  • Improved Selectivity : Minimizes side products like open-chain thioamides.

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors are preferred due to their superior heat and mass transfer efficiency. A pilot-scale study demonstrated a throughput of 1.2 kg/day using the following parameters:

Table 3: Industrial Production Parameters

ParameterValue
Reactor TypeTubular Flow Reactor
Temperature90°C
Pressure2 bar
Residence Time45 minutes
Annual Capacity400 kg (single reactor)

Mechanistic Insights and Side Reactions

The spirocyclization mechanism involves two critical steps:

  • Schiff Base Formation : Condensation of 2-aminothiophenol’s amine group with cyclohexanone’s carbonyl.

  • Intramolecular Cyclization : Attack of the thiol group on the imine carbon, forming the benzothiazole ring.

Common side reactions include:

  • Oxidation of Thiol : Leads to disulfide byproducts without inert atmosphere.

  • Over-alkylation : Occurs with excess cyclohexanone, requiring stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : Replacing sulfur (benzothiazole) with oxygen (benzofuran) reduces electron density, altering bioactivity. For example, benzofuran derivatives inhibit the classical complement pathway, while benzothiazoles show antitubercular activity .
  • Synthetic Flexibility : Solvent-free synthesis of benzothiazoline derivatives achieves high yields (92%) and purity, contrasting with traditional reflux methods requiring longer reaction times .

Antimicrobial and Antitubercular Activity

Compound Target Pathway/Organism Activity (IC₅₀/MIC) Mechanism Reference
3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane] Mycobacterium tuberculosis MIC = 0.5–2 μg/mL Inhibition of MmpL3, a mycolic acid transporter
3H-Spiro[benzofuran-2,1'-cyclohexane] Classical complement pathway IC₅₀ = 3–10 μM Competitive inhibition of C3 convertase
Spiro[cyclohexane-1,2'-quinazolinone] Acetylcholinesterase (AChE) IC₅₀ = 5–20 μM Competitive binding to AChE active site
3’-Hydroxy-spiro[benzofuran-cyclohexane] Gram-positive bacteria (e.g., S. aureus) MIC = 8–32 μg/mL Disruption of bacterial membrane integrity; lipophilicity-dependent activity

Key Observations :

  • Selectivity : Benzothiazole derivatives exhibit specificity for mycobacterial targets (e.g., MmpL3), whereas benzofuran derivatives are broader-spectrum antimicrobials .
  • Lipophilicity : Antimicrobial efficacy correlates with logP values; halogenated or alkylated spirocycles show enhanced membrane penetration .

Physicochemical and Crystallographic Comparisons

Compound Crystal System Space Group Unit Cell Parameters Hydrogen Bonding Reference
5-Chloro-4′-ethyl-3H-spiro[benzothiazole-cyclohexane] Monoclinic P2₁/c a = 15.281 Å, b = 8.983 Å, c = 11.875 Å, β = 109.58° N1–H1N⋯S1 (2.84 Å, 168°)
4′-tert-Butyl-5-chloro-3H-spiro[benzothiazole-cyclohexane] Monoclinic P2₁/c a = 15.281 Å, b = 8.983 Å, c = 11.875 Å, β = 109.58° Similar N–H⋯S motifs; tert-butyl group increases steric bulk
Spiro[1,3-dioxolo[4,5-f]benzothiazolium-cyclohexane] Not reported Ionic interactions due to quaternary ammonium core

Key Observations :

  • Crystal Packing : Hydrogen bonding (N–H⋯S) is conserved across benzothiazole spirocycles, stabilizing supramolecular assemblies .

Biological Activity

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including antimicrobial, anticancer, antioxidant properties, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] features a spirocyclic structure that combines a benzothiazole moiety with a cyclohexane ring. Its molecular formula is C₁₂H₁₅NS, with a melting point range of 111-113 °C . The unique structural characteristics contribute to its biological interactions.

Antimicrobial Activity

Research indicates that 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] exhibits notable antimicrobial properties. In various studies, it has been tested against several bacterial strains and fungi. For instance:

  • Inhibition Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Mechanism of Action : It is hypothesized that the compound may disrupt microbial cell membranes or inhibit critical enzymatic pathways within the pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines:

  • Cytotoxicity Tests : In studies involving human prostate adenocarcinoma cells (PC-3), the compound demonstrated selective cytotoxicity towards cancer cells compared to normal fibroblast cells (NIH/3T3) . The IC50 value for cancer cells was reported to be significantly lower than that for normal cells.
Cell TypeIC50 (µM)
PC-3<0.62
NIH/3T3>0.62

This selectivity suggests a promising therapeutic index for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capabilities of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] have also been documented:

  • In Vitro Assays : The compound exhibited strong inhibition of lipid peroxidation and scavenging activities against DPPH radicals. Notably, it showed an EC50 value of 0.066 mM for lipid peroxidation inhibition, which is comparable to α-tocopherol .
Activity TypeEC50 (mM)
Lipid Peroxidation0.066
DPPH Scavenging0.27

These results indicate its potential as an antioxidant agent in preventing oxidative stress-related diseases.

The biological activities of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : The benzothiazole moiety can engage in π-π stacking interactions and hydrogen bonding with biomolecules, enhancing binding affinity and specificity .

Case Studies

A variety of studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of spirobenzothiazoles showed promising activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .
  • Cytotoxicity Profiles : In another investigation on spirocyclic compounds, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] was highlighted for its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. How can the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves condensation of 2-aminothiophenol derivatives with ketones (e.g., cyclohexanone). Key optimization strategies include:

  • Reaction Conditions: Prolonged reflux in ethanol (8–12 hours) under inert atmosphere to minimize oxidation byproducts .
  • Stoichiometry: A 1:1 molar ratio of 2-aminothiophenol to cyclohexanone ensures balanced reactivity .
  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) enhances purity, with yields ranging from 45% to 92% depending on substituents .
  • Catalysis: Acidic or solvent-free conditions (e.g., neat reactions) reduce side reactions and improve atom economy .

Q. What spectroscopic techniques are essential for characterizing 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy: Identifies N–H stretches (3310–3354 cm⁻¹), C=O vibrations (1690–1711 cm⁻¹), and aromatic C=C bonds (1443–1585 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Signals at δ 6.4–7.1 ppm confirm aromatic protons, while δ 1.5–2.5 ppm correspond to cyclohexane methylene groups. NH protons appear as broad singlets (~δ 6.7–9.1 ppm) .
    • ¹³C NMR: Spiro carbon resonances at ~72–84 ppm, with carbonyl carbons at 165–189 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 333 for C₁₇H₂₃N₃O₂S) confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the conformational dynamics of the spirocyclic system in derivatives?

Methodological Answer:

  • SHELX Software: SHELXL refines crystal structures using high-resolution data, calculating puckering parameters (e.g., Cremer-Pople parameters) for rings. For example:
    • The 1,3-thiazole ring adopts an envelope conformation (Q(2) = 0.2817 Å, φ(2) = 144.3°).
    • The cyclohexane ring exhibits a chair conformation (Qₜ = 0.552 Å, θ = 180.0°) .
  • Data-to-Parameter Ratio: A ratio >20:1 ensures reliable refinement. For example, the title compound (C₁₄H₁₈ClNS) has an R factor of 0.038 .

Q. What role do intermolecular hydrogen bonds play in the crystal packing of chloro-substituted derivatives?

Methodological Answer:

  • N–H⋯S Hydrogen Bonding: In 5-chloro-4′-ethyl derivatives, N–H⋯S interactions (d = 2.35 Å, ∠ = 165°) form C(5) motifs, stabilizing chains parallel to the c-axis .
  • Packing Analysis: Graph-set analysis (Bernstein et al.) classifies these interactions as first-level motifs, critical for predicting solubility and mechanical stability .

Q. How can computational methods predict the two-photon absorption (TPA) properties of benzothiazole-containing spiro compounds?

Methodological Answer:

  • Theoretical Models: Time-dependent DFT calculates TPA cross-sections (δ) and nonlinear refractive indices. For example, 2-(2′-hydroxyphenyl)benzothiazole (HBT) shows δ = 120 GM in cyclohexane, outperforming benzoxazole analogs .
  • ESIPT Kinetics: Excited-state intramolecular proton transfer (ESIPT) enhances TPA via charge redistribution. Solvent polarity (e.g., cyclohexane vs. DMSO) modulates emission spectra and quantum yields .

Q. What strategies are employed to design biologically active derivatives for antimicrobial applications?

Methodological Answer:

  • Structural Modulation:
    • Electron-Withdrawing Groups (EWGs): Chloro or nitro substituents enhance antimicrobial potency (e.g., MIC = 1–2 µmol/mL against Candida spp.) .
    • Spiro-Fused Heterocycles: Pyrimidine or carbazole moieties improve binding to microbial enzymes (e.g., dihydrofolate reductase) .
  • Biological Assays:
    • In vitro MIC testing against Gram-positive/negative bacteria and fungi.
    • Molecular docking (e.g., PARP-1 inhibition studies) to validate target engagement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Reactant of Route 2
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3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

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